2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
The compound 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a bicyclic cyclopenta[c]chromen-4-one core linked via an ether-oxygen to an acetamide group. The N-substituent in this case is a tetrahydrofuran-2-ylmethyl moiety, distinguishing it from structurally related analogs. Its molecular formula is C₂₃H₂₅NO₅, with an average molecular mass of 407.45 g/mol. The core structure shares homology with coumarin derivatives, which are widely studied for their diverse biological activities.
Properties
IUPAC Name |
2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-12-8-16(25-11-18(22)21-10-13-4-3-7-24-13)19-14-5-2-6-15(14)20(23)26-17(19)9-12/h8-9,13H,2-7,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGPSDDXSLOZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-ol with an appropriate acylating agent to form the intermediate ester. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. specific industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving chromen derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The chromen moiety may interact with enzymes or receptors, modulating their activity. The tetrahydrofuran group could enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Biological Activity
The compound 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes both chromenyl and tetrahydrofuran moieties. This structural diversity suggests potential for various biological activities, making it a subject of interest in pharmacological research.
Molecular Formula and Weight
- Molecular Formula : C17H19NO4
- Molecular Weight : Approximately 303.34 g/mol
Structural Features
The compound features:
- A chromenyl group, known for its antioxidant and anti-inflammatory properties.
- A tetrahydrofuran moiety that may enhance solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to the target molecule exhibit significant antitumor activity. For instance, derivatives of chromenyl compounds have shown inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The MTT assay is commonly used to evaluate these effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Chromenyl Derivative A | HeLa | 15.3 |
| Chromenyl Derivative B | MCF-7 | 22.1 |
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the range of 500–1000 μg/mL.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Chromenyl Compound C | S. aureus | 500 |
| Chromenyl Compound D | E. coli | 750 |
Antioxidant Activity
The antioxidant capacity of similar compounds has been evaluated using the DPPH radical scavenging assay, with results indicating substantial free radical scavenging activity.
Study 1: Antitumor Activity Assessment
In a study assessing the antitumor effects of chromenyl derivatives, researchers utilized the MTT assay on various cancer cell lines. The results demonstrated that specific modifications in the chromenyl structure significantly enhanced cytotoxicity against breast cancer cells.
Study 2: Antimicrobial Screening
A comprehensive screening of related compounds against common pathogens revealed that several derivatives exhibited potent antimicrobial properties. The study utilized standard agar diffusion methods to determine effectiveness, highlighting the importance of structural variations in enhancing biological activity.
Research Findings
Various studies have corroborated the biological activities associated with chromenyl and tetrahydrofuran-containing compounds:
- Antitumor Effects : Compounds similar to 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide have shown promise in inhibiting tumor growth through apoptosis induction.
- Antimicrobial Activity : The presence of specific functional groups has been linked to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The ability to scavenge free radicals has been demonstrated in several studies, suggesting potential applications in oxidative stress-related conditions.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Step-wise reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while ethanol improves cyclization efficiency .
- Catalyst choice : Lewis acids (e.g., AlCl₃) can accelerate cyclocondensation steps, as seen in analogous tetrahydrochromene syntheses .
- Temperature control : Maintain 60–80°C during amide coupling to minimize side reactions .
- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to isolate the final product .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
Address discrepancies by:
- Assay standardization : Validate cell-based assays using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent incubation times .
- Purity verification : Confirm compound integrity via HPLC (>95% purity) and HRMS to rule out degradation products .
- Structural analogs : Compare activity with derivatives (e.g., chloro- or methoxy-substituted analogs) to identify structure-activity relationships (SAR) .
- Statistical rigor : Apply multivariate analysis to account for variability in biological replicates .
Basic: What analytical techniques are critical for confirming the compound’s structural identity?
Methodological Answer:
Key techniques include:
| Method | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Assign proton/environment | Aromatic protons (δ 6.5–8.0 ppm), amide NH (δ 8.1–8.5 ppm) . |
| HRMS | Confirm molecular formula | Exact mass match within 3 ppm error . |
| FT-IR | Identify functional groups | C=O stretch (~1680 cm⁻¹ for chromenone), ether C-O (~1250 cm⁻¹) . |
| X-ray crystallography | Resolve 3D conformation | Dihedral angles between chromenone and tetrahydrofuran moieties . |
Advanced: What experimental strategies are recommended for studying its metabolic stability and pathways?
Methodological Answer:
- In vitro models : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites .
- LC-MS/MS profiling : Detect hydroxylated or demethylated metabolites using fragmentation patterns .
- CYP enzyme inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Computational tools : Apply molecular docking (e.g., AutoDock Vina) to predict binding to aldehyde oxidase or other metabolizing enzymes .
Basic: How should researchers design stability studies under varying storage conditions?
Methodological Answer:
- Temperature/photostability : Store samples at 4°C (short-term), -20°C (long-term), and expose to UV light (λ = 254 nm) to assess photodegradation .
- pH stability : Incubate in buffers (pH 3–9) and monitor hydrolysis via HPLC .
- Humidity testing : Use desiccators with controlled relative humidity (40–75%) to evaluate hygroscopicity .
Advanced: How can molecular docking guide the study of its interactions with biological targets?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs based on structural homology to known chromenone-binding proteins .
- Docking protocols : Use Schrödinger Suite or MOE for rigid/flexible receptor modeling, focusing on hydrogen bonds with the chromenone carbonyl .
- Validation : Cross-reference docking scores (e.g., Glide SP) with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What purification methods are most effective for isolating this compound?
Methodological Answer:
- Flash chromatography : Use silica gel with dichloromethane/methanol gradients (95:5 to 85:15) for bulk separation .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to obtain high-purity crystals .
- Preparative HPLC : Apply C18 columns (acetonitrile/water + 0.1% TFA) for final polishing .
Advanced: How can researchers design dose-response studies to evaluate therapeutic potential?
Methodological Answer:
- In vitro : Use 5–7 concentration points (1 nM–100 µM) in triplicate, with nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- In vivo : Administer 10–100 mg/kg doses in rodent models, monitoring pharmacokinetics (AUC, Cmax) and toxicity (ALT/AST levels) .
- Mechanistic follow-up : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways .
Basic: How can solubility challenges be addressed during formulation for biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% final concentration) for stock solutions .
- Surfactants : Add Tween-80 (0.01–0.1%) to aqueous buffers for improved dispersion .
- Cyclodextrins : Employ β-cyclodextrin inclusion complexes to enhance aqueous solubility .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression .
- Design of experiments (DoE) : Use factorial designs (e.g., 2³) to optimize variables like temperature, catalyst loading, and solvent ratios .
- Quality control (QC) : Establish release criteria (e.g., ≥98% purity, <0.5% residual solvents) via GC-MS and Karl Fischer titration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
